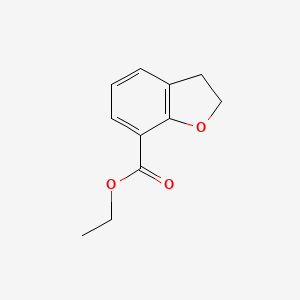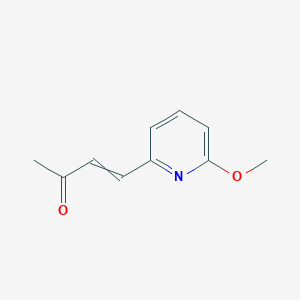![molecular formula C48H76O19 B15146739 (2S,3S,4S,5R,6R)-6-{[(6AR,6BS,8AS,12AR,14BR)-4,4,6A,6B,11,11,14B-Heptamethyl-8A-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}carbonyl)-1,2,3,4A,5,6,7,8,9,10,12,12A,14,14A-tetradecahydropicen-3-YL]oxy}-3,4-dihydroxy-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxane-2-carboxylic acid](/img/structure/B15146739.png)
(2S,3S,4S,5R,6R)-6-{[(6AR,6BS,8AS,12AR,14BR)-4,4,6A,6B,11,11,14B-Heptamethyl-8A-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}carbonyl)-1,2,3,4A,5,6,7,8,9,10,12,12A,14,14A-tetradecahydropicen-3-YL]oxy}-3,4-dihydroxy-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S,3S,4S,5R,6R)-6-{[(6AR,6BS,8AS,12AR,14BR)-4,4,6A,6B,11,11,14B-Heptamethyl-8A-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}carbonyl)-1,2,3,4A,5,6,7,8,9,10,12,12A,14,14A-tetradecahydropicen-3-YL]oxy}-3,4-dihydroxy-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxane-2-carboxylic acid” is a complex organic molecule with multiple stereocenters and functional groups. This compound is likely to be a derivative of a larger class of molecules known for their biological activity and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. Common reagents might include protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, and coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for forming ester or amide bonds.
Industrial Production Methods
Industrial production of complex organic molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This can include the use of flow chemistry for continuous production, as well as the development of catalytic processes to improve efficiency.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of ester or amide bonds to form carboxylic acids and alcohols or amines.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate) or Swern oxidation.
Reduction: NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: SN2 reactions using alkyl halides and nucleophiles.
Hydrolysis: Acidic or basic conditions using HCl or NaOH.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the molecule and the reaction conditions used.
科学的研究の応用
Chemistry
In chemistry, such compounds are often used as intermediates in the synthesis of more complex molecules or as chiral building blocks for asymmetric synthesis.
Biology
In biology, these compounds can be used as probes to study biochemical pathways or as inhibitors of specific enzymes.
Medicine
In medicine, these compounds may have therapeutic potential as drugs for treating various diseases, including cancer, infectious diseases, and metabolic disorders.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or as catalysts in chemical reactions.
作用機序
The mechanism of action of such a compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in the desired therapeutic effect. The specific pathways involved would depend on the structure of the compound and its biological activity.
類似化合物との比較
Similar Compounds
Allylamine: A simpler amine with similar functional groups.
3-Methoxyphenylboronic acid: A boronic acid derivative with similar reactivity.
Uniqueness
The uniqueness of the compound lies in its complex structure, which allows for multiple points of interaction with biological targets, potentially leading to a higher specificity and potency in its biological activity.
特性
分子式 |
C48H76O19 |
|---|---|
分子量 |
957.1 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C48H76O19/c1-43(2)14-16-48(42(61)67-40-35(58)31(54)29(52)24(20-50)63-40)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-37(33(56)32(55)36(65-41)38(59)60)66-39-34(57)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-58H,9-20H2,1-7H3,(H,59,60)/t22-,23-,24-,25?,26?,27?,28-,29-,30+,31+,32+,33+,34-,35-,36+,37-,39+,40+,41-,45+,46-,47-,48+/m1/s1 |
InChIキー |
NFZYDZXHKFHPGA-BPQKMSRTSA-N |
異性体SMILES |
C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
正規SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(9R,11R,13R,14S)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15146658.png)
![(5-Chlorobenzo[d]thiazol-2-yl)guanidine](/img/structure/B15146666.png)
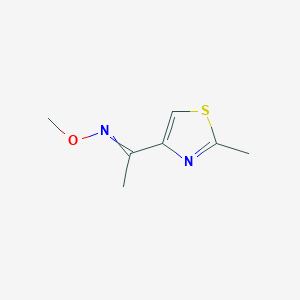
![1-Boc-3-[(3-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B15146683.png)
![(1S,4aS,5S,7S,7aS)-7-(Acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B15146695.png)
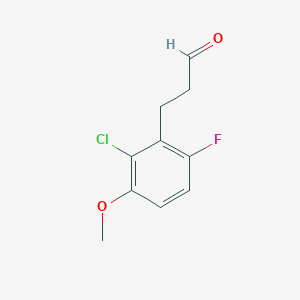
![Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate](/img/structure/B15146700.png)
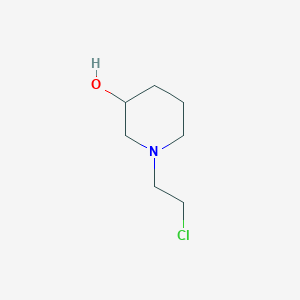
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride](/img/structure/B15146705.png)
![[(2,3-Dimethylphenyl)methyl]hydrazine](/img/structure/B15146706.png)
![N-{3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride](/img/structure/B15146709.png)
![10-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15146715.png)
